molecular formula C11H10N2O B1437153 1-ethyl-3-isocyanato-1H-indole CAS No. 1082325-97-0

1-ethyl-3-isocyanato-1H-indole

Cat. No. B1437153
M. Wt: 186.21 g/mol
InChI Key: FODZVVNTPLQEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-ethyl-3-isocyanato-1H-indole, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The InChI code for 1-ethyl-3-isocyanato-1H-indole is 1S/C11H10N2O/c1-2-13-7-10 (12-8-14)9-5-3-4-6-11 (9)13/h3-7H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.

The molecular weight of the compound is 186.21 g/mol .

Scientific Research Applications

Anticancer Properties

1-Ethyl-3-isocyanato-1H-indole derivatives have shown significant potential in cancer research. For example, 3-Bromo-1-Ethyl-1H-Indole exhibited substantial selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).

Infrared Probing in Biomolecules

The isonitrile group, when bonded to an indole ring, has been studied as an infrared probe for the structure and dynamics of biomolecules. Such studies provide insight into local environments in biological systems (You et al., 2019).

Corrosion Inhibition

Indole derivatives, including those similar to 1-ethyl-3-isocyanato-1H-indole, have been studied for their effectiveness as corrosion inhibitors. They have shown high inhibition efficiency, particularly in preventing steel corrosion (Verma et al., 2016).

Synthesis of Heterocyclic Compounds

Indole-based compounds are crucial in the synthesis of various heterocyclic compounds. For example, studies have been conducted on the carboxylation and ethoxycarbonylation of indoles, demonstrating their versatility in chemical synthesis (Nemoto et al., 2016).

Antioxidant and Antimicrobial Properties

Some indole derivatives, similar to 1-ethyl-3-isocyanato-1H-indole, have shown significant antioxidant and antimicrobial properties, indicating their potential use in pharmaceuticals (Kurt-Kızıldoğan et al., 2020).

Synthetic Methods in Organic Chemistry

Indole compounds have been a significant focus in organic chemistry for over a century. Their synthesis and functionalization through palladium-catalyzed reactions have greatly influenced organic synthesis methodologies (Cacchi & Fabrizi, 2005).

Development of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using indole derivatives has been explored, with findings indicating their potential as urease inhibitors, suggesting applications in drug development (Nazir et al., 2018).

Safety And Hazards

The safety data sheet for 1-ethyl-3-isocyanato-1H-indole indicates that it is not intended for human or veterinary use. It is used for research purposes only. Further safety and hazard information should be available in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-ethyl-3-isocyanatoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODZVVNTPLQEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isocyanato-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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